4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Overview
Description
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemical compound with the molecular formula C17H13ClFN3O3.
Mechanism of Action
Target of Action
The primary target of the compound, also known as Gefitinib , is the epidermal growth factor receptor (EGFR) and the related human epidermal growth factor receptor (HER-2) . These receptors play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of EGFR and HER-2 . It acts as a potent and selective ATP-competitive inhibitor of the intracellular tyrosine kinase domain of EGFR . The quinazoline moiety in the compound is used in the design of tyrosine kinase inhibitors as a mimic of the adenine of ATP .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. It has been approved for the treatment of patients with advanced non-small-cell lung cancer (NSCLC) and has shown promising activity on target EGFR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves multiple steps starting from commercially available starting materials. One common route involves the following steps:
Alkylation: Starting with 3-hydroxy-4-methoxybenzaldehyde, the compound undergoes alkylation to introduce the methoxy group.
Nitration and Reduction: The intermediate is then nitrated and subsequently reduced to form the corresponding amine.
Formation of Nitrile and Cyclization: The amine is converted to a nitrile, which then undergoes cyclization to form the quinazoline core.
Chlorination and Amination: The quinazoline core is chlorinated and then reacted with 3-chloro-4-fluoroaniline to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The quinazoline core can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the chloro and fluoro positions .
Scientific Research Applications
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A well-known kinase inhibitor with a similar quinazoline core.
Erlotinib: Another kinase inhibitor with structural similarities.
Lapatinib: Shares the quinazoline scaffold and is used in cancer therapy.
Uniqueness
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and fluoro groups enhances its binding affinity and selectivity for certain kinases, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWFFFXYPQXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625991 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-70-5 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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